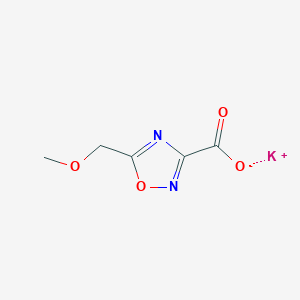![molecular formula C14H26O2 B1405742 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 1785759-54-7](/img/structure/B1405742.png)
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Descripción general
Descripción
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol1.
Synthesis Analysis
The synthesis of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not widely documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been synthesized through reactions with hexaethyltriamido-phosphite in the presence of diethylammonium chloride2.Molecular Structure Analysis
The molecular structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not directly available in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one have been analyzed3.Chemical Reactions Analysis
The specific chemical reactions involving 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been studied2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature.Aplicaciones Científicas De Investigación
1. Synthesis of 1,2,3-Triazole-Substituted 3,7,7-Trimethylbicyclo[4.1.0]Heptanols
- Summary of Application : This research focused on the synthesis of regioisomeric 3,7,7-trimethylbicyclo[4.1.0]heptanols and their acetoacetates with substituted 1,2,3-triazole fragments .
- Methods of Application : The synthesis was achieved via azide–alkyne cycloaddition reactions of azidocaranols and mono-substituted acetylenes .
- Results or Outcomes : The research investigated various reactions and found that the reaction of azide 1 with methyl propiolate catalyzed by CuI–DIPEA–AcOH gave product 3 .
2. Synthesis and Structure of Salts Derived from 6,8-Dialkoxy-1,3,7-Triazapyrenes
- Summary of Application : This study focused on the oxidative nucleophilic alkoxylation of 1,3,7-triazapyrene under acid catalysis conditions .
- Methods of Application : The reaction of 1,3,7-triazapyrenes with absolute primary alcohols saturated with dry hydrogen chloride proceeded through acid catalysis at room temperature in the presence of excess of K3Fe(CN)6 .
- Results or Outcomes : The study found that 6,8-Dialkoxy-1-methyl-1,3,7-triazapyrenium salts were synthesized .
Safety And Hazards
The safety and hazards associated with 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione have hazard statements including H302-H315-H319-H3354.
Direcciones Futuras
The future directions for research on 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, given the interest in bicyclic compounds in the field of organic chemistry, it is likely that further studies will be conducted to explore its properties and potential applications.
Propiedades
IUPAC Name |
3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)10-13(5)9-8-11(14)12(13,3)4/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXIHCAZPCYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC2(CCC1C2(C)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)


![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)




